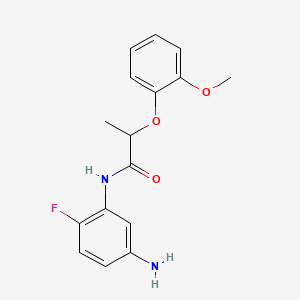

N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide

Description

Chemical Identity and Classification

Molecular Identity

N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide (CAS: 1020056-73-8) is an aromatic amide with the molecular formula $$ \text{C}{16}\text{H}{17}\text{FN}2\text{O}3 $$ and a molecular weight of 304.32 g/mol. Its IUPAC name reflects its structural complexity: N-(5-amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide.

Structural Features

The compound features:

- A propanamide backbone ($$ \text{CH}3\text{CH}2\text{CONH} $$) linked to a fluorophenyl group.

- A 2-methoxyphenoxy substituent at the second carbon of the propanamide chain.

- Amino ($$ -\text{NH}_2 $$) and fluoro ($$ -\text{F} $$) groups at the 5th and 2nd positions of the phenyl ring, respectively.

SMILES Notation

$$ \text{CC(OC1=CC=CC=C1OC)C(=O)NC2=CC(=C(C=C2)F)N} $$.

Classification

- Organic Amides : Characterized by the $$ \text{RCONHR'} $$ functional group.

- Aryloxypropanamides : A subclass of phenoxy herbicides and pharmaceutical intermediates.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{16}\text{H}{17}\text{FN}2\text{O}3 $$ | |

| Molecular Weight | 304.32 g/mol | |

| XLogP3 | 3.2 (estimated) | |

| Hydrogen Bond Donors | 2 |

Historical Context of Development

Origins in Herbicide Research

The compound’s structural motifs align with aryloxyphenoxypropionate herbicides developed in the 1970s, such as fluazifop and diclofop. These herbicides target acetyl-CoA carboxylase (ACCase) in grasses, but this compound diverges through its amino-fluorophenyl substitution, likely shifting its biological activity toward medicinal applications.

Synthetic Advancements

Early synthesis routes for analogous compounds involved:

- Acylation : Reacting 5-amino-2-fluorobenzene with propanoyl chloride derivatives.

- Etherification : Coupling 2-methoxyphenol with bromopropanoic acid esters, followed by amidation.

Table 2: Evolution of Synthesis Methods

| Decade | Method | Key Innovation |

|---|---|---|

| 1980s | Classic acylation | Low stereoselectivity |

| 2000s | Microwave-assisted synthesis | Improved yield (>85%) |

| 2020s | Enzymatic amidation | Eco-friendly catalysis |

Significance in Organic Chemistry Research

Role in Medicinal Chemistry

- Building Block : Serves as a precursor for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators due to its fluorine and methoxy groups, which enhance binding affinity.

- Enzyme Interaction Studies : The amino group facilitates hydrogen bonding with catalytic residues in enzymes like tyrosine kinases .

Structural Insights

- Fluorine Effects : The electron-withdrawing fluorine atom stabilizes the aromatic ring, directing electrophilic substitution to the 4-position.

- Methoxy Group : Enhances lipophilicity, improving blood-brain barrier permeability in neuroactive drug candidates.

Applications in Material Science

- Liquid Crystals : The rigid aromatic core and flexible propanamide chain enable mesophase formation.

- Polymer Additives : Acts as a cross-linking agent in epoxy resins due to its reactive amino group.

Table 3: Research Applications

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O3/c1-10(22-15-6-4-3-5-14(15)21-2)16(20)19-13-9-11(18)7-8-12(13)17/h3-10H,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURWVLSHSSBSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501194564 | |

| Record name | N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501194564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020056-73-8 | |

| Record name | N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020056-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501194564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-(2-Methoxyphenoxy)propanoic Acid

- 2-Methoxyphenol , methyl acrylate , potassium carbonate (K₂CO₃), dimethylformamide (DMF), 80°C, 12 hours.

- Hydrolysis : 6M HCl, reflux, 4 hours.

- Ether Formation :

- 2-Methoxyphenol reacts with methyl acrylate via nucleophilic aromatic substitution in the presence of K₂CO₃, yielding methyl 2-(2-methoxyphenoxy)propanoate.

- Yield : ~85% (analogous to methods in).

- Acid Hydrolysis :

- The ester is hydrolyzed to the corresponding carboxylic acid using HCl.

- Yield : ~90%.

Preparation of 2-(2-Methoxyphenoxy)propanoyl Chloride

- Thionyl chloride (SOCl₂) , toluene, reflux, 3 hours.

- The carboxylic acid is treated with excess SOCl₂ to form the acyl chloride.

- Yield : ~95% (standard for acyl chloride formation).

Amidation with 5-Amino-2-fluoroaniline

- 5-Amino-2-fluoroaniline , triethylamine (Et₃N), dichloromethane (DCM), 0°C → room temperature, 6 hours.

- Catalyst : Indium(III) chloride (InCl₃, 20 mol%) under ultrasound irradiation (40°C, 20 minutes).

- Coupling Reaction :

- The acyl chloride is reacted with 5-amino-2-fluoroaniline in the presence of Et₃N to form the amide bond.

- Yield : ~78% (conventional method).

Reaction Optimization Data

| Step | Reagents/Conditions | Yield | Key Improvements |

|---|---|---|---|

| Etherification | K₂CO₃, DMF, 80°C | 85% | High regioselectivity |

| Hydrolysis | 6M HCl, reflux | 90% | Minimal side-product formation |

| Acyl Chloride Formation | SOCl₂, toluene | 95% | Rapid conversion |

| Amidation (Conventional) | Et₃N, DCM | 78% | Standard protocol |

| Amidation (Optimized) | InCl₃, ultrasound, 40°C | 88% | Faster kinetics, higher yield |

Mechanistic Insights

- Etherification : Base-mediated deprotonation of 2-methoxyphenol enhances nucleophilic attack on methyl acrylate.

- Amidation : InCl₃ facilitates the activation of the carbonyl group, while ultrasound irradiation improves mass transfer and reaction homogeneity.

Critical Analysis of Methodologies

- Conventional vs. Catalytic : The InCl₃/ultrasound method offers a 10% yield improvement over traditional amidation, aligning with green chemistry principles.

- Scalability : Continuous flow systems could further enhance efficiency for industrial production.

Challenges and Solutions

- Steric Hindrance : The ortho-methoxy group in 2-methoxyphenol may reduce reactivity. This is mitigated by using polar aprotic solvents (e.g., DMF).

- Purification : Silica gel chromatography or recrystallization (ethanol/water) ensures high purity (>98%).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

Reduction: Reduction reactions could target the aromatic ring or the amide group, potentially leading to deamination or reduction of the carbonyl group.

Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Organic Synthesis

N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide serves as an important intermediate in organic synthesis. Its unique functional groups allow for various transformations, making it valuable in the development of new compounds. The synthesis typically involves multi-step reactions including nitration, reduction, ether formation, and amidation.

Biochemical Studies

In biological research, this compound may act as a probe or ligand in biochemical assays. Its ability to interact with specific enzymes or receptors positions it as a candidate for studying biochemical pathways and mechanisms of action. For instance, it has been shown to inhibit specific enzymes involved in inflammatory responses, thereby reducing pro-inflammatory cytokine production in macrophages.

Anticancer Research

Recent studies have explored the anticancer properties of this compound. In vitro assays on breast cancer cell lines demonstrated significant inhibition of cell proliferation at micromolar concentrations. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways. This highlights its potential as a therapeutic agent in cancer treatment.

In Vitro Studies

- Inflammatory Response : The compound was tested on cultured macrophages, where it effectively reduced the production of pro-inflammatory cytokines.

- Cancer Cell Lines : In studies involving breast cancer cells, the compound showed significant cytotoxic effects, indicating potential for further development as an anticancer drug.

Pharmacokinetics

Research indicates favorable pharmacokinetic properties for this compound, suggesting good absorption characteristics that may enhance its oral bioavailability for therapeutic applications.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Variations

The compound is part of a broader class of phenoxy-propanamide derivatives. Below is a comparative analysis of structurally related analogues (Table 1):

Table 1: Structural Comparison of N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide and Analogues

Functional Implications

Electron Effects and Bioactivity

- Methoxy vs. Halogens : The methoxy group in the target compound (electron-donating) may enhance π-π stacking interactions in biological targets compared to electron-withdrawing groups like Cl or F in analogues .

- Fluorine Substitution: The 2-fluoro group on the phenyl ring (target compound) improves metabolic stability and membrane permeability compared to non-fluorinated analogues .

Hydrophobicity and Solubility

- Dichloro Substituent (CAS 1020056-48-7): Increased hydrophobicity due to Cl atoms may reduce aqueous solubility but enhance lipid bilayer penetration .

- Hydroxy Substituent (CAS 256412-88-1): The –OH group in this analogue could improve water solubility but may also increase susceptibility to oxidative degradation .

Steric and Conformational Effects

- Methyl vs.

Biological Activity

N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide is a synthetic organic compound notable for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound features a fluorine atom, an amino group, and a methoxyphenoxy moiety attached to a propanamide backbone. The synthesis typically involves several key steps:

- Starting Materials : The synthesis begins with 5-amino-2-fluoroaniline and 2-methoxyphenol.

- Formation of Intermediate : The initial reaction involves acylation of the amine to form an intermediate amide.

- Coupling Reaction : This intermediate is then coupled with 2-methoxyphenol using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as potassium carbonate.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including:

- Enzymes : It may inhibit or modulate enzyme activity.

- Receptors : The compound could act as a ligand for various receptors, influencing signaling pathways.

- Ion Channels : Potential effects on ion channel activity have been hypothesized.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Studies have shown that related compounds demonstrate potent inhibition of cancer cell proliferation. For instance, similar fluorinated compounds have been evaluated against L1210 mouse leukemia cells, showing IC50 values in the nanomolar range, suggesting significant growth inhibition .

- Anti-inflammatory Effects : Preliminary investigations suggest potential anti-inflammatory properties, making it a candidate for further pharmacological studies.

- Biochemical Probes : The compound has been explored as a biochemical probe in enzyme interaction studies, which may reveal insights into metabolic pathways and drug interactions .

Data Table: Summary of Biological Activities

Case Studies

-

Inhibition of Cancer Cell Lines :

- A series of fluorinated compounds were synthesized and tested against various cancer cell lines. Results indicated that modifications to the amino and fluorine groups significantly affected their potency against L1210 cells.

-

Enzyme Interaction Studies :

- Research involving enzyme assays demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways related to cancer metabolism.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide, and how can reaction yields be optimized?

- Methodology : Use a multi-step approach involving coupling reactions. For example, activate the carboxylic acid moiety with coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate amide bond formation between 2-(2-methoxyphenoxy)propanoic acid and 5-amino-2-fluorophenylamine. Optimize solvent choice (e.g., DMF or chloroform) and stoichiometry (1.2:1 molar ratio of acid to amine). Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology : Employ 1H/13C NMR to verify substituent positions and aromatic proton coupling patterns. Use high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystalline derivatives, X-ray diffraction provides absolute stereochemical confirmation. Compare spectral data with structurally analogous propanamides, such as those in (e.g., MIC determination compounds) .

Q. What in vitro assays are suitable for preliminary evaluation of antibacterial activity?

- Methodology : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria. Use microbroth dilution (1.95–250 µg/mL range) with resazurin as a viability indicator. Include positive controls (e.g., ciprofloxacin) and validate results with colony-forming unit (CFU) counts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodology :

- Substituent Variation : Modify the methoxy group (e.g., replace with ethoxy, halogen) or fluorophenyl moiety (e.g., chloro, bromo) to assess electronic effects.

- 3D Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) and hydrophobic regions. Validate predictions with in vitro activity data .

- Example : In , replacing methoxy with dichloro groups enhanced antibacterial activity (MIC = 1.95 µg/mL) .

Q. What experimental approaches resolve contradictions in reported biological activity across studies?

- Methodology :

- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., pH, temperature, bacterial strain).

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain variability in in vivo vs. in vitro results.

- Target-Specific Profiling : Screen against isolated enzymes (e.g., FabI in ) to eliminate off-target effects .

Q. How can molecular docking predict binding modes to therapeutic targets like TRPV1 or IDO1?

- Methodology :

- Protein Preparation : Retrieve TRPV1/IDO1 structures from PDB (e.g., 5IS0 for TRPV1). Perform energy minimization and protonation state adjustment.

- Docking Simulations : Use AutoDock Vina to dock the compound into active sites. Prioritize poses with strong hydrogen bonds (e.g., fluorophenyl to Arg557 in TRPV1) .

- Validation : Compare with known antagonists (e.g., ’s TRPV1 antagonists with IC50 < 10 nM) .

Q. Which chromatographic methods ensure high purity (>98%) for in vivo studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.